molecular formula C9H9F3N2O B12432748 (E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide

(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide

Cat. No.: B12432748
M. Wt: 218.18 g/mol
InChI Key: BWZXEBNJPNHGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the compound, making it an interesting subject for research in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with ethyl chloroacetate in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxyethanimidamide
  • N-(4-bromo-2-(trifluoromethyl)phenyl)-2-propoxyethanimidamide
  • N-(4-methyl-2-(trifluoromethyl)phenyl)-2-propoxyethanimidamide

Uniqueness

(E)-N’-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity compared to similar compounds .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)

InChI Key

BWZXEBNJPNHGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.